molecular formula C7H8 B1213432 Quadricyclane CAS No. 278-06-8

Quadricyclane

Cat. No.: B1213432
CAS No.: 278-06-8
M. Wt: 92.14 g/mol
InChI Key: DGZUEIPKRRSMGK-UHFFFAOYSA-N
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Description

]heptane, is a highly strained, multi-cyclic hydrocarbon with the molecular formula C_7_H_8_. It is a white, volatile, colorless liquid that is insoluble in water. The compound is known for its significant strain energy of 78.7 kcal/mol, which makes it an interesting subject of study in organic chemistry .

Mechanism of Action

Target of Action

Quadricyclane is a strained, multi-cyclic hydrocarbon Instead, its primary targets are light and heat, which can trigger its transformation into norbornadiene .

Mode of Action

The interaction of this compound with its targets involves a photochemical reaction. Upon exposure to UV radiation of around 300 nm, this compound can convert into norbornadiene . This conversion is accompanied by the liberation of ring strain energy in the form of heat . The process is reversible, and norbornadiene can convert back into this compound .

Biochemical Pathways

Its transformation into norbornadiene and vice versa involves two competing pathways . The fast pathway, which takes less than 100 femtoseconds, involves effective coupling to valence electronic states . The slow pathway, which takes several hundred femtoseconds, involves initial motions across Rydberg states .

Pharmacokinetics

It’s worth noting that this compound is a volatile colorless liquid with a high strain energy . It is insoluble in water and has a density of 0.982 g/cm³ .

Result of Action

The primary result of this compound’s action is the release of stored energy. When this compound converts back to norbornadiene, it releases the energy stored during the initial conversion . This energy release has been proposed for use in molecular solar thermal energy storage systems .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. UV radiation triggers the conversion of this compound into norbornadiene . The stability of this compound also depends on the temperature, as it undergoes thermal decomposition at relatively low temperatures (less than 400 °C) . Moreover, the efficiency of the norbornadiene-quadricyclane photoswitch for molecular solar thermal energy storage can be affected by various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quadricyclane is typically synthesized through the photochemical isomerization of norbornadiene (bicyclo[2.2.1]hepta-2,5-diene). This process involves the irradiation of norbornadiene in the presence of a photosensitizer such as Michler’s ketone or ethyl Michler’s ketone. Other sensitizers like acetone, benzophenone, and acetophenone can also be used, though they generally result in lower yields .

Industrial Production Methods

A continuous process for producing high-purity this compound involves a reaction-rectification integral process or a reaction followed by rectification process. These methods use a composite catalyst, which is a blend of an organic photosensitizer and a solid photocatalyst. The process ensures a short residence time for reactants, producing highly pure this compound and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Quadricyclane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nortricyclyl acetate, exo-norbornyl acetate, and various 1:1 adducts with dienophiles .

Scientific Research Applications

Quadricyclane has several scientific research applications, including:

Comparison with Similar Compounds

Quadricyclane is often compared with norbornadiene, its isomer. Both compounds are used in solar thermal energy storage due to their ability to undergo reversible isomerization. this compound has a higher strain energy and is more stable at low temperatures compared to norbornadiene . Other similar compounds include various substituted norbornadienes and quadricyclanes, which have been studied for their potential in solar thermal storage .

Properties

IUPAC Name

tetracyclo[3.2.0.02,7.04,6]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-2-4-5(2)7-3(1)6(4)7/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZUEIPKRRSMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C2C4C1C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182121
Record name Quadricyclane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278-06-8
Record name Tetracyclo[3.2.0.02,7.04,6]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278-06-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quadricyclane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quadricyclane
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URL https://comptox.epa.gov/dashboard/DTXSID30182121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetracyclo[2.2.1.02,6.03,5]heptane
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Record name QUADRICYCLANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of quadricyclane?

A1: this compound has the molecular formula C7H8 and a molecular weight of 92.14 g/mol. [, , ]

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound. For instance, researchers have used techniques like NMR spectroscopy, IR spectroscopy, UV-visible spectroscopy, and photoelectron spectroscopy to characterize this compound and its derivatives. [, , , , , , ]

Q3: What makes this compound unique structurally?

A3: this compound possesses a highly strained, cage-like structure composed of four fused cyclopropane rings. This inherent strain contributes to its high energy content and unique reactivity. [, , , ]

Q4: What is the most well-known reaction of this compound?

A4: this compound readily undergoes a thermal rearrangement to its more stable valence isomer, norbornadiene. This reaction is highly exothermic, making the this compound-norbornadiene system attractive for solar energy storage applications. [, , , , , , , ]

Q5: How does the rate of this compound-norbornadiene isomerization vary?

A5: The rate of isomerization is highly dependent on several factors, including temperature, solvent, and the presence of catalysts. Various transition metal complexes, acids, and even surfaces like alumina have been shown to catalyze this reaction. [, , , , , ]

Q6: Can you elaborate on the catalytic mechanisms involved in the this compound-norbornadiene isomerization?

A6: Different catalysts operate through distinct mechanisms. Some, like certain rhodium complexes, proceed via a chelotropic mechanism involving coordination of the metal center to the strained cyclopropane bonds of this compound. Others, such as certain copper and tin compounds, have been proposed to function through electron-transfer catalysis. [, ]

Q7: What are some other notable reactions of this compound?

A7: Beyond isomerization to norbornadiene, this compound readily participates in cycloaddition reactions with various dienophiles, exhibiting bis-homo-diene character. It can also undergo hydration in aqueous environments, yielding a mixture of alcohols. [, , , ]

Q8: What are the potential applications of this compound beyond energy storage?

A8: The unique reactivity of this compound makes it intriguing for various applications beyond energy storage. Researchers have explored its use in drug design, leveraging its ability to release heat upon isomerization to norbornadiene. It has also been investigated for its potential in molecular switches and sensors. [, , ]

Q9: How has computational chemistry been employed to study this compound?

A9: Computational methods, including density functional theory (DFT) and ab initio calculations, have been instrumental in understanding the electronic structure, reactivity, and reaction mechanisms associated with this compound and its derivatives. For example, researchers have used these techniques to investigate the energetics of the this compound-norbornadiene isomerization, the nature of intermediates involved, and the influence of substituents. [, , , , ]

Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A10: While QSAR models specifically for this compound are less common, computational studies have systematically investigated the impact of substituents on properties like absorption spectra, energy storage capacity, and thermal back-conversion barriers. These studies provide valuable insights for designing this compound derivatives with tailored properties. []

Q11: Are there any specific regulations or guidelines for handling this compound?

A13: Given its flammable nature and potential toxicity, this compound should be handled with caution. Specific safety data sheets (SDS) should be consulted for safe handling and disposal procedures. As a relatively new compound for potential large-scale applications, specific regulations are still under development. [, ]

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